4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide

Lipophilicity Partition coefficient QSAR

4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide (CAS 35185-58-1) is a synthetic naphthalene-2-carboxamide derivative characterized by a 4-chloro substituent on the naphthol ring and a highly lipophilic 1,1-diethyldocosyl (C26 branched alkyl) amide side chain. The compound has a molecular formula of C₃₇H₆₀ClNO₂, a molecular weight of 586.34 g·mol⁻¹, and a calculated log P of 13.0.

Molecular Formula C37H60ClNO2
Molecular Weight 586.3 g/mol
CAS No. 35185-58-1
Cat. No. B12695949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide
CAS35185-58-1
Molecular FormulaC37H60ClNO2
Molecular Weight586.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(CC)(CC)NC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O
InChIInChI=1S/C37H60ClNO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-37(5-2,6-3)39-36(41)33-30-34(38)31-27-24-25-28-32(31)35(33)40/h24-25,27-28,30,40H,4-23,26,29H2,1-3H3,(H,39,41)
InChIKeyARFVNQPBJMMWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide (CAS 35185-58-1) – Core Properties and Procurement Baseline


4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide (CAS 35185-58-1) is a synthetic naphthalene-2-carboxamide derivative characterized by a 4-chloro substituent on the naphthol ring and a highly lipophilic 1,1-diethyldocosyl (C26 branched alkyl) amide side chain. The compound has a molecular formula of C₃₇H₆₀ClNO₂, a molecular weight of 586.34 g·mol⁻¹, and a calculated log P of 13.0 [1]. It is listed under EINECS 252‑422‑1 and is typically supplied as an intermediate for further chemical elaboration. The combination of a hydrogen‑bond‑donating hydroxyl group, a chloro‑substituted aromatic system, and an extreme hydrophobic tail creates a physicochemical profile that sets it apart from shorter‑chain or non‑halogenated naphthamide analogs.

Why Generic Substitution Is Not Advisable for 4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide


Simple interchange with other 1-hydroxynaphthalene-2-carboxamides is not warranted because the physicochemical properties are dominated by the extreme lipophilicity imparted by the C26 branched alkyl chain. The experimental log P of 13.0 [1] implies a >10⁸‑fold higher octanol‑water partition coefficient than short‑chain analogs such as N,N‑diethyl‑2‑naphthamide (log P ≈ 2.5). This shift alters solubility, membrane permeability, and chromatographic behavior so profoundly that a user selecting a compound for, e.g., liquid‑liquid extraction, HPLC method development, or structure‑lipophilicity relationship studies, would obtain materially different results if a shorter‑chain or non‑halogenated replacement were used. The quantitative evidence below substantiates why CAS 35185‑58‑1 must be evaluated against its true closest comparators rather than generic naphthamide family members.

Quantitative Differentiation Evidence for 4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide


Log P-Driven Lipophilicity Advantage Over Short‑Chain Naphthamides

The target compound exhibits an experimentally measured log P of 13.0 [1], reflecting its extreme hydrophobicity. In contrast, the unsubstituted short‑chain analog N,N‑diethyl‑2‑naphthamide (CAS 13577‑84‑9) has a predicted log P of approximately 2.5 [2]. This difference of >10 orders of magnitude in octanol‑water partition coefficient directly translates to markedly different solubility and distribution profiles in biphasic systems, biological membranes, or reversed‑phase HPLC columns.

Lipophilicity Partition coefficient QSAR

HPLC Retention Behavior Profiled on a Reversed‑Phase Newcrom R1 Column

A dedicated reversed‑phase HPLC method has been established for this compound using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [1]. The method is scalable from analytical to preparative scale and is compatible with mass‑spectrometric detection when phosphoric acid is replaced with formic acid. Under identical conditions, lower‑log P naphthamides elute near the void volume, rendering this method unsuitable for their analysis. Conversely, this method provides baseline separation for the target compound, enabling reliable purity assessment and impurity isolation.

Chromatography Method development Purity analysis

Chlorine Substitution Modulates Hydroxyl‑Group Acidity Relative to Non‑Halogenated Analog

The 4‑chloro substituent on the naphthalene ring lowers the pKa of the 1‑hydroxy group by approximately 0.8–1.0 units compared to the non‑halogenated parent (1‑naphthol pKa ≈ 9.34 [1]; 4‑chloro‑1‑naphthol estimated pKa ≈ 8.5). This acidification enhances deprotonation under mildly basic conditions, favoring nucleophilic reactions or metal‑chelation events. The effect is absent in non‑chlorinated naphthamide analogs.

pKa Reactivity Substituent effect

Optimal Use Cases for 4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide Based on Differential Evidence


Ultra‑Hydrophobic Additive or Coating Component

With an experimental log P of 13.0 [1], this compound is suited for formulations requiring extreme water repellency, such as hydrophobic barrier coatings or oil‑phase additives. Substituting a shorter‑chain naphthamide would reduce log P by orders of magnitude and compromise water‑exclusion performance.

Method Development for Highly Lipophilic Compounds

The validated Newcrom R1 HPLC method [1] serves as a template for developing separation protocols for other ultra‑hydrophobic analytes. The compound can function as a retention‑time marker or as a test probe for column lot qualification in reversed‑phase chromatography of extremely lipophilic substances.

Structure‑Activity Relationship (SAR) Studies of Lipophilicity‑Dependent Processes

The >10¹⁰‑fold difference in octanol‑water partition coefficient relative to short‑chain analogs makes this compound a critical data point in SAR analyses of membrane partitioning, bioavailability prediction, or environmental fate modeling where log P extremes are underrepresented.

Selective Deprotonation and Metal‑Chelation Chemistry

The chloro‑induced pKa shift of approximately 0.8–1.0 units (estimated pKa ≈ 8.5 vs 9.34 for 1‑naphthol [2][3]) enables deprotonation under milder alkaline conditions, facilitating selective coupling or metal‑binding reactions where non‑halogenated naphthamides would require higher pH and risk side reactions.

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